molecular formula C18H21NOS B4986318 2-(benzylthio)-N-(3,4-dimethylphenyl)propanamide

2-(benzylthio)-N-(3,4-dimethylphenyl)propanamide

Cat. No. B4986318
M. Wt: 299.4 g/mol
InChI Key: CRQLUSUUBPLOPR-UHFFFAOYSA-N
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Description

2-(benzylthio)-N-(3,4-dimethylphenyl)propanamide, also known as BDP, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of thioamides and has a molecular weight of 337.48 g/mol. BDP has been shown to exhibit various biological activities, including anti-inflammatory, analgesic, and anti-cancer effects.

Mechanism of Action

The mechanism of action of 2-(benzylthio)-N-(3,4-dimethylphenyl)propanamide is not fully understood. However, it has been proposed that this compound exerts its biological effects by inhibiting the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX) enzymes. These enzymes are involved in the production of inflammatory mediators, such as prostaglandins and leukotrienes. By inhibiting the activity of these enzymes, this compound reduces the production of these inflammatory mediators, leading to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators, such as prostaglandins and leukotrienes. This compound has also been shown to inhibit the growth and proliferation of cancer cells. Additionally, this compound has been shown to exhibit analgesic effects, reducing pain in animal models of inflammation.

Advantages and Limitations for Lab Experiments

One of the advantages of 2-(benzylthio)-N-(3,4-dimethylphenyl)propanamide is its versatility in terms of its potential therapeutic applications. This compound has been shown to exhibit anti-inflammatory, analgesic, and anti-cancer effects, making it a promising candidate for the treatment of various diseases. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.

Future Directions

There are several future directions for the study of 2-(benzylthio)-N-(3,4-dimethylphenyl)propanamide. One potential direction is the development of novel formulations of this compound that can improve its solubility and bioavailability. Another direction is the investigation of the potential synergistic effects of this compound with other anti-inflammatory and anti-cancer agents. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects in vivo. Overall, the study of this compound has the potential to lead to the development of novel therapies for the treatment of various diseases.

Synthesis Methods

The synthesis of 2-(benzylthio)-N-(3,4-dimethylphenyl)propanamide involves the reaction of 3,4-dimethylbenzaldehyde with benzyl mercaptan in the presence of sodium hydride and acetonitrile. The resulting product is then reacted with N-bromosuccinimide and triethylamine to obtain the final product, this compound. The synthesis of this compound is a multi-step process and requires careful optimization of reaction conditions to obtain a high yield and purity of the product.

Scientific Research Applications

2-(benzylthio)-N-(3,4-dimethylphenyl)propanamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, analgesic, and anti-cancer effects. This compound has been investigated for its potential use in the treatment of various inflammatory diseases, including rheumatoid arthritis, osteoarthritis, and asthma. It has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth and proliferation of cancer cells.

properties

IUPAC Name

2-benzylsulfanyl-N-(3,4-dimethylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NOS/c1-13-9-10-17(11-14(13)2)19-18(20)15(3)21-12-16-7-5-4-6-8-16/h4-11,15H,12H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRQLUSUUBPLOPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(C)SCC2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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